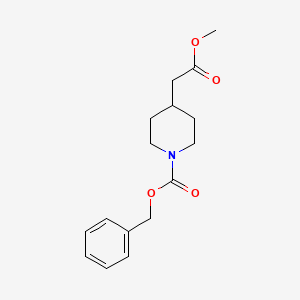

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1357923-30-8 . It has a molecular weight of 292.33 . The compound is typically stored at room temperature and appears as a pale-yellow to yellow-brown sticky oil to semi-solid .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H20N2O4/c1-20-14(18)11-16-7-9-17(10-8-16)15(19)21-12-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.33 . It is a pale-yellow to yellow-brown sticky oil to semi-solid at room temperature .Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, such as Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Inhibition of Cholinesterase Receptors

The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

Antibacterial Activities

Some piperidine derivatives have been screened for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

Fungicidal Activity

Certain compounds with excellent fungicidal activity contained halogen on the benzene ring . An electron-donating group at the 3-position of the benzene ring was unfavorable for activity, but was favorable at the 4-position .

Inhibition Zone Creation

The synthesized compounds possessed a significant zone of inhibition ranging from 12.5±0.14 to 15.35±0.63 mm at higher concentrations (100 μg/mL) . This could be useful in studying the effects of these compounds on various bacterial strains.

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate could potentially be used as a substrate for the synthesis of biologically active piperidines .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds have been used as reactants for the synthesis of pim-1 inhibitors and selective gpr119 agonists for type ii diabetes .

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized .

Biochemical Pathways

Similar compounds have been used in α-arylation of aldehydes, enantioselective α-benzylation of aldehydes via photoredox organocatalysis, and enantioselective α−triflouromethylation of aldehydes .

Result of Action

Similar compounds have been used in the synthesis of novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

properties

IUPAC Name |

benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-20-15(18)11-13-7-9-17(10-8-13)16(19)21-12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZCKUIDFAVCTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654368 |

Source

|

| Record name | Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170737-53-8 |

Source

|

| Record name | Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-3a,6a-dihydro-1H-pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B575998.png)

![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI)](/img/structure/B576001.png)

![3-(4-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B576002.png)

![(3S,8aS)-3-Methyl-1-thioxohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B576005.png)